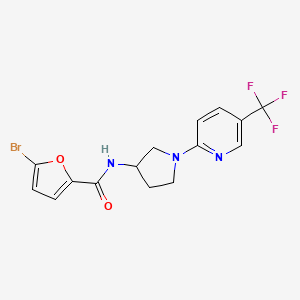
Methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves intricate reactions that yield structurally complex molecules. For instance, the synthesis of similar difluorocyclobutyl derivatives has been achieved through various methods, including the reaction of pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate, leading to compounds with notable chemical reactivity and potential for further transformation (Pimenova et al., 2003). Such methodologies highlight the versatility and complexity of synthesizing difluorocyclobutyl-containing esters.
Molecular Structure Analysis
Molecular structure determination, such as that conducted by Makaev et al. (2006), provides crucial insights into the three-dimensional arrangement of atoms within a molecule. Their work on a similar compound, involving X-ray crystallography, revealed detailed structural information including bond lengths, angles, and the crystal system, contributing to a deeper understanding of the molecular conformation and its implications on reactivity and properties (Makaev et al., 2006).
Chemical Reactions and Properties
The chemical behavior of these compounds under various conditions can be intricate. For example, the reaction of similar difluorocyclobutyl derivatives with hydroxylamine has been explored, demonstrating the potential for nucleophilic addition and ring opening, leading to novel compounds with unique structures and functionalities (Sosnovskikh et al., 2006). These studies underscore the rich chemistry of difluorocyclobutyl compounds and their derivatives.
Physical Properties Analysis
The physical properties of these compounds, including melting points, boiling points, and solubility, are determined by their molecular structure. Although specific data for “Methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate” is not directly available, related research on similar compounds provides valuable insights. The crystal and molecular structure analysis, for example, informs us about the compound's stability, crystallinity, and potential physical behaviors under different environmental conditions.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability under various conditions, and interactions with different reagents, are pivotal for understanding the compound's applications. For instance, the gem-difluorination of methylenecyclopropanes to produce gem-difluorocyclobutanes, as discussed in the work by Lin et al. (2021), highlights the reactivity of cyclobutyl derivatives towards fluorination, showcasing the potential to create structurally diverse and functionally rich molecules (Lin et al., 2021).
Aplicaciones Científicas De Investigación
Synthesis of Novel Polyurethanes
This compound also plays a role in the synthesis of novel polyurethanes with potential applications in nonlinear optics. Methyl 2,5-di-(2′-hydroxyethoxy)benzylidenecyanoacetate, a variant of the compound, was used to synthesize T-type polyurethanes that exhibited significant thermal stability and favorable optical properties for nonlinear optical (NLO) device applications (Lee, Bang, & Baek, 2005).
Chemical Synthesis and Characterization
Furthermore, the compound has been involved in various chemical synthesis and characterization processes. It served as a precursor in the study of reactions leading to the formation of acyclic compounds and cyclic compounds with potential relevance in various chemical industries (Percino & Hernández, 2007).
Safety And Hazards
The safety and hazards associated with “Methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate” are not directly available. However, a related compound, “methyl 2-(3,3-difluorocyclobutyl)acetate”, has been classified with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, H3352.
Direcciones Futuras
“Methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate” has potential applications in scientific research, including drug discovery, organic synthesis, and material science advancements1. Further research and development could explore these applications and potentially uncover new ones.
Please note that this analysis is based on the available resources and may not cover all aspects of “Methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate”. Further research would be needed for a more comprehensive understanding.
Propiedades
IUPAC Name |
methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O3/c1-12-6(11)5(10)4-2-7(8,9)3-4/h4-5,10H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVMUWXCSFHPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CC(C1)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate | |
CAS RN |
2228290-05-7 |
Source


|
| Record name | methyl 2-(3,3-difluorocyclobutyl)-2-hydroxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B2485783.png)
![methyl 3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2485785.png)


![6-Methoxy-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2485789.png)

![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorophenyl sulfide](/img/structure/B2485791.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2485794.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide](/img/structure/B2485802.png)
![2-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2485803.png)